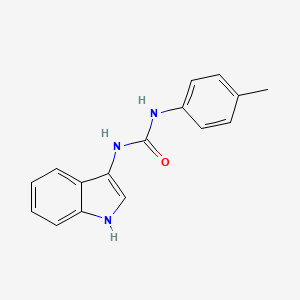
1-(1H-indol-3-yl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole is a heterocyclic compound that is a core part of many natural products and pharmaceuticals . It’s known as benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Urea derivatives, on the other hand, are used in a variety of applications, including as components of pharmaceuticals .
Synthesis Analysis
The synthesis of indazole-containing compounds, which are similar to indole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .
Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Indazole-containing compounds, similar to indole, have been synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .
科学的研究の応用
Osmolyte Interactions and Protein Stability
Research has highlighted the complex interplay between certain urea compounds and osmolytes in marine organisms. For example, marine cartilaginous fishes utilize a combination of urea and methylamines as osmolytes to stabilize proteins against environmental stress, demonstrating a unique thermodynamic compensation mechanism (Lin & Timasheff, 1994).
Synthetic Applications in Green Chemistry
In green chemistry, urea derivatives have been synthesized through gold-catalyzed hydroamination, showcasing efficient routes for preparing indole-1-carboxamides, which are of interest for their potential applications in drug development and materials science (Ye et al., 2009).
Anion Receptor Chemistry
Urea-based tripodal receptors have been studied for their ability to complex with anions, demonstrating significant anion-dependent conformational flexibility. This research has implications for the development of new sensors and materials for capturing specific anions (Turner, Paterson, & Steed, 2006).
Enzyme Activity Analysis
Urea compounds have also been explored in the context of enzyme activity, particularly urease. Spectrometric and voltammetric analysis of urease activity provides insights into the potential for developing electrochemical sensors, which could have applications in diagnostics and environmental monitoring (Hubálek et al., 2007).
Molecular Structure and DFT Studies
The structural analysis of novel indole derivatives, including their synthesis, characterization, and computational studies, offers insights into their potential applications in non-linear optical (NLO) technologies and materials science. These studies combine experimental and computational approaches to better understand the properties of these compounds (Tariq et al., 2020).
Catalysis and Chemical Synthesis
Indole derivatives, such as those studied in these papers, are crucial in catalysis, demonstrating their roles in synthetic routes to complex molecules. This research underpins the development of new methodologies for chemical synthesis, with broad implications for pharmaceuticals, agrochemicals, and materials science (Das et al., 2019; Garbe et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLQRGCOWPEFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(p-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)
![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)
![5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2451924.png)
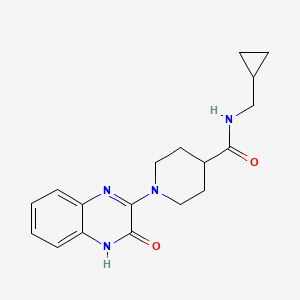
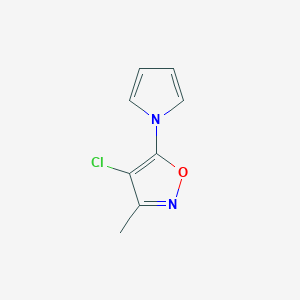
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2451928.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine](/img/structure/B2451934.png)

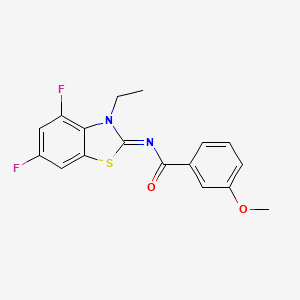
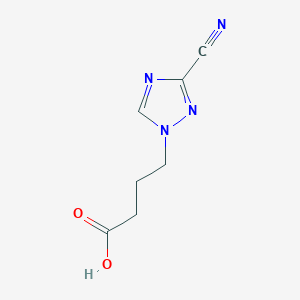
![Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2451941.png)
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride](/img/structure/B2451942.png)